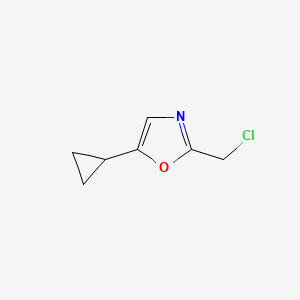

2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

描述

属性

IUPAC Name |

2-(chloromethyl)-5-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEWMMYBZYLLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225058-34-3 | |

| Record name | 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反应分析

Types of Reactions

2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Azidomethyl)-5-cyclopropyl-1,3-oxazole, while oxidation with potassium permanganate could produce this compound-4-carboxylic acid .

科学研究应用

Medicinal Chemistry

2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole serves as a versatile scaffold in the design of novel pharmaceuticals targeting various diseases:

- Antimicrobial Activity : Compounds with similar oxazole structures have shown promising activity against bacterial infections. The chloromethyl group facilitates nucleophilic substitution reactions, which can be exploited to create derivatives with enhanced efficacy against resistant strains.

- Cancer Therapeutics : Preliminary studies suggest that oxazole derivatives may exhibit anticancer properties. The unique structure allows for interactions with biological targets involved in cancer progression .

- Neurological Disorders : Research is ongoing into the potential of this compound in treating neurological conditions. Its ability to cross the blood-brain barrier could make it a candidate for developing treatments for diseases like Alzheimer's.

Organic Synthesis

The compound is also significant in synthetic organic chemistry:

- Building Block for Synthesis : It can be utilized as a precursor for synthesizing more complex molecules due to its reactive chloromethyl group. This property allows for the introduction of various functional groups through substitution reactions.

- Microwave-Assisted Synthesis : Recent advancements have explored microwave-assisted methods to enhance the yield and efficiency of synthesizing this compound and its derivatives. This approach aligns with green chemistry principles by reducing reaction times and minimizing waste.

Case Study 1: Antimicrobial Activity Evaluation

A study investigated the antimicrobial properties of several oxazole derivatives, including this compound. The results indicated that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive bacteria. Further modifications to the chloromethyl group enhanced potency, suggesting a structure-activity relationship worth exploring.

Case Study 2: Anticancer Potential

Research published in a pharmacological journal demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at specific phases. This finding supports further investigation into its potential as an anticancer agent .

Comparison with Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Methyl-1,3-oxazole | Methyl group at C5 | Antimicrobial activity |

| 4-Chloro-1,3-thiazole | Chlorine atom on thiazole ring | Antifungal properties |

| 2-Amino-1,3-thiazole | Amino group at C2 | Anticancer activity |

| 5-(Bromomethyl)-1,3-thiazole | Bromomethyl substitution | Antibacterial effects |

The distinct combination of the chloromethyl group and cyclopropyl substituent in this compound sets it apart from other oxazoles, enhancing its potential for diverse chemical reactivity and biological activity .

作用机制

The mechanism of action of 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole

- CAS: Not explicitly provided (referenced in ).

- Key Differences :

- Substituent Position : Chloromethyl group at the 4-position (vs. 2-position in the target compound).

- Ring Size : Cyclobutyl (four-membered) vs. cyclopropyl (three-membered).

- Implications: The 4-position chloromethyl group may alter resonance stabilization of the oxazole ring.

2-(Chloromethyl)-5-cyclobutyl-1,3,4-oxadiazole

Analogues with Modified Heterocycles

2-(Chloromethyl)-5-cyclopropyl-1,3-thiazole

- CAS : 2092724-06-4 .

- Key Differences :

- Heterocycle : Thiazole (sulfur atom at position 1) vs. oxazole (oxygen at position 1).

- Implications :

2-(Chloromethyl)-5-cyanobenzo[d]oxazole

Data Table: Comparative Structural and Functional Properties

生物活性

2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole is a heterocyclic compound known for its unique oxazole ring structure, which incorporates a chloromethyl group and a cyclopropyl moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development.

Chemical Structure and Properties

The chemical structure of this compound features:

- Oxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Chloromethyl Group : A reactive functional group that enhances the compound's potential to interact with biological targets.

- Cyclopropyl Group : A three-membered carbon ring that may influence the compound's pharmacokinetic properties such as metabolic stability and bioavailability.

Biological Activity

Research indicates that compounds within the oxazole family exhibit a variety of biological activities, including:

- Anticancer Properties : this compound has been studied for its ability to inhibit cancer cell growth. Similar oxazole derivatives have shown promising activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range .

- Mechanism of Action : Studies suggest that oxazole derivatives can induce apoptosis in cancer cells by interacting with tubulin and inhibiting microtubule polymerization. This mechanism is critical for disrupting cancer cell division and promoting cell death .

Anticancer Activity

A study involving a series of 1,3-oxazole sulfonamides demonstrated significant growth inhibition against the NCI-60 human tumor cell lines. The most effective compounds showed mean GI50 values ranging from 0.08 to 0.41 μM, indicating strong anticancer potential. The incorporation of cyclopropyl rings into these compounds was noted to enhance their therapeutic properties .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies are crucial for understanding how this compound may function as a probe in protein-ligand interaction studies or as a lead compound in drug discovery.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Chloromethyl)-4-methyl-1,3-oxazole | Structure | Contains a methyl group at position four; different activity profile. |

| 5-(Chloromethyl)-2-cyclopropyl-1,3-thiazole | Structure | Substituted thiazole ring; potential for different enzyme interactions. |

| 2-(Bromomethyl)-5-cyclopropyl-1,3-oxazole | Structure | Bromine substitution may alter reactivity and biological profile. |

常见问题

Q. What synthetic routes are available for preparing 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole, and what are their advantages?

A common method involves chloromethylation of a preformed oxazole core using reagents like chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) . For cyclopropane substitution, the oxazole precursor can be functionalized via cyclopropanation reactions, such as the addition of cyclopropane carboxaldehyde under acidic conditions. Alternative routes include cyclocondensation of cyclopropane-containing precursors with chlorinated intermediates. Key advantages include moderate yields (50–70%) and compatibility with air-sensitive reagents, though purification via column chromatography is often required .

Q. What analytical techniques are most reliable for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying the chloromethyl (-CH₂Cl) and cyclopropyl groups. The chloromethyl proton resonance typically appears at δ 4.5–5.0 ppm (split into a doublet due to coupling with adjacent oxazole protons), while cyclopropyl protons appear as a multiplet at δ 1.0–1.5 ppm .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in related oxazole derivatives (e.g., monoclinic crystal system with unit cell parameters a = 9.44 Å, b = 3.74 Å, c = 19.74 Å, β = 101.67°) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 170.64 (C₇H₇ClN₂O) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (tested to EN 374), eye/face protection, and lab coats are mandatory. Respiratory protection is required if ventilation is inadequate .

- Decontamination : Wash hands thoroughly after handling; use barrier creams to prevent skin absorption. Avoid contact with drains or groundwater due to potential environmental toxicity .

Advanced Research Questions

Q. How does the cyclopropyl group influence the regioselectivity of substitution reactions in this compound?

The cyclopropyl ring introduces steric and electronic effects that direct substitution toward the oxazole’s 2-position. For example, nucleophilic attacks (e.g., SN2 reactions) at the chloromethyl group are hindered by the cyclopropane’s rigidity, favoring retention of configuration. Computational studies (DFT) suggest the cyclopropyl moiety’s hyperconjugative effects stabilize transition states at the oxazole’s nitrogen-rich regions . Experimental data from analogous compounds (e.g., 5-chloro-2-methyl-4-isothiazolin-3-one) show similar steric steering .

Q. What are the compound’s stability profiles under acidic/basic conditions, and how can degradation products be characterized?

- Acidic Conditions : The oxazole ring undergoes hydrolysis to form a diketone intermediate, followed by cyclopropane ring opening. LC-MS analysis of degradation products reveals peaks at m/z 152.08 (C₅H₆ClNO) and m/z 98.12 (C₃H₆O₂) .

- Basic Conditions : Dehydrohalogenation occurs, yielding a vinyl-oxazole derivative. NMR monitoring shows disappearance of the chloromethyl signal (δ 4.5–5.0 ppm) and emergence of a vinyl proton triplet at δ 6.2 ppm .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution and frontier molecular orbitals (HOMO/LUMO). The chloromethyl group’s LUMO (-1.8 eV) aligns with nucleophilic attack sites, while the cyclopropyl HOMO (-6.2 eV) indicates susceptibility to electrophilic substitution. These models align with experimental reactivity in Pd-catalyzed cross-coupling reactions .

Data Contradictions and Resolution

- Synthetic Yield Variability : Some protocols report 50–70% yields , while others using cyclopropane precursors achieve ≤40% . This discrepancy may arise from impurities in cyclopropane feedstocks or incomplete chloromethylation.

- Stability in Solvents : Conflicting reports on stability in DMSO (stable for 24 hours vs. degradation after 12 hours) suggest batch-dependent purity. Use fresh aliquots and monitor via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。